

Trovafoxacin chemical structure and properties

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Compound of Interest

Compound Name: Trovafoxacin (Standard)

Cat. No.: B15558187

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An In-depth Technical Guide to the Chemical Structure and Properties of Trovafoxacin

Introduction

Trovafoxacin is a synthetic, broad-spectrum antibacterial agent belonging to the fluoronaphthyridone class, which is related to the fluoroquinolones.^[1] It was developed for its potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic microorganisms.^{[2][3]} The bactericidal action of trovafoxacin stems from its ability to inhibit essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are involved in DNA replication, transcription, and repair.^{[1][4][5]} Despite its potent antimicrobial activity, trovafoxacin was withdrawn from the market due to concerns about hepatotoxicity.^{[6][7]} This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identification

Trovafoxacin is chemically known as (1 α , 5 α , 6 α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.^{[1][6]} A key structural feature is the novel (1 α ,5 α ,6 α)-3-azabicyclo[3.1.0]hexane ring system at the C-7 position.^{[3][7]} The molecule also possesses a 1,8-naphthyridine nucleus, which distinguishes it from many other quinolone derivatives.^[1] Trovafoxacin was often used as its mesylate salt, trovafoxacin mesylate.^{[1][8]}

Identifier	Value	Reference
IUPAC Name	7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-[1][4] naphthyridine-3-carboxylic acid	[6]
CAS Number	147059-72-1	[5][6][9][10]
CAS Number (Mesylate Salt)	147059-75-4	[8][11]
Molecular Formula	C20H15F3N4O3	[4][6][12]
Molecular Formula (Mesylate Salt)	C20H15F3N4O3·CH4O3S	[11]
Molecular Weight	416.36 g/mol	[4][6][12]
Molecular Weight (Mesylate Salt)	512.46 g/mol	[1][8][11]

Physicochemical Properties

Trovafloxacin is a zwitterionic molecule. Its physicochemical properties, including acidity, basicity, and lipophilicity, are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The mesylate salt is a white to off-white powder.[1]

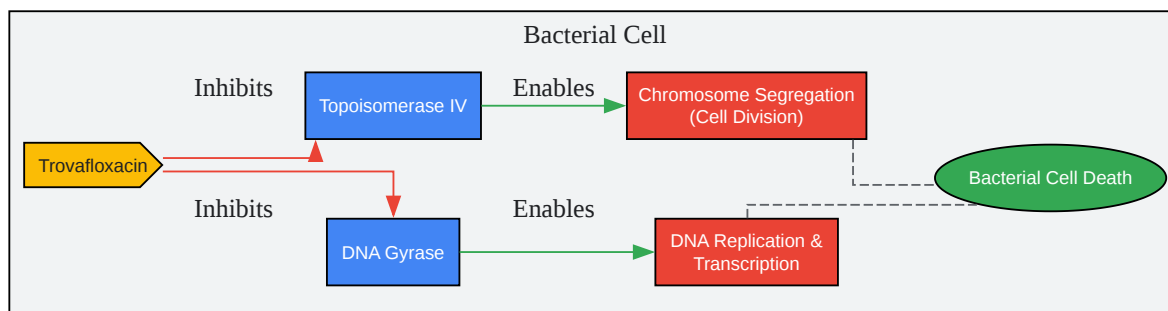
Property	Value	Reference
pKa (Carboxylic Acid)	5.41 - 5.87	[4] [13]
pKa (Amino Group)	8.09 - 9.44	[4] [13]
logP	0.14 - 0.86	[14]
Water Solubility (Mesylate Salt)	25.62 mg/mL (50 mM)	
DMSO Solubility (Mesylate Salt)	51.25 mg/mL (100 mM)	
Melting Point (Mesylate Salt)	253–256 °C (decomposes)	[7]
Polar Surface Area	99.76 Å ²	[4]
Rotatable Bond Count	3	[4]

Mechanism of Action

The antibacterial effect of trovafloxacin is bactericidal and results from the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV.[\[1\]](#) These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[\[1\]](#)[\[5\]](#)

- DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication and transcription.
- Topoisomerase IV: This enzyme plays a vital role in the partitioning of chromosomal DNA into daughter cells during bacterial cell division.[\[1\]](#)[\[5\]](#)

Trovafloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, which ultimately inhibits DNA synthesis. In Gram-positive bacteria like *Streptococcus pneumoniae* and *Staphylococcus aureus*, topoisomerase IV is often the primary target.[\[15\]](#)[\[16\]](#) In contrast, DNA gyrase is typically the primary target in many Gram-negative bacteria.[\[15\]](#)



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Trovafloxacin's inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

Synthesis of Trovafloxacin

The synthesis of trovafloxacin is a multi-step process. A key component is the synthesis of the (1 α ,5 α ,6 α)-6-amino-3-azabicyclo[3.1.0]hexane moiety. A patented method involves the following key steps:[6][7]

- **Cycloaddition:** The process begins with a 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, forming a pyrazolidine intermediate.[6]
- **Pyrolysis:** The intermediate undergoes pyrolysis, leading to the loss of nitrogen and the formation of the desired cyclopropylpyrrolidine ring structure.[6]
- **Functional Group Manipulation:** The ester group is saponified to a carboxylic acid. A Curtius rearrangement, using diphenylphosphoryl azide (DPPA), converts the acid to an isocyanate, which is then protected as a tert-butoxycarbonyl (Boc) derivative.[6]
- **Deprotection:** The carbobenzyloxy (Cbz) protecting group is removed via catalytic hydrogenation to yield the secondary amine.[6]
- **Coupling:** The resulting amine is coupled with a 7-chloro or 7-fluoronaphthyridone core, such as ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-

carboxylate, via nucleophilic aromatic substitution.[6][7]

- Final Deprotection/Hydrolysis: The Boc protecting group and the ethyl ester are removed, typically with acid treatment (e.g., methanesulfonic acid), to yield the final trovafloxacin product, often as a mesylate salt.[7]

Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method has been developed for the quantification of trovafloxacin in biological matrices like serum and urine.[17]

1. Sample Preparation (Solid-Phase Extraction):

- Objective: To extract trovafloxacin from the biological matrix and remove interfering substances.
- Protocol:
 - Condition a C18 solid-phase extraction (SPE) cartridge.
 - Load the serum or urine sample onto the cartridge.
 - Wash the cartridge to remove unbound components.
 - Elute trovafloxacin and the internal standard using an appropriate solvent.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[17]

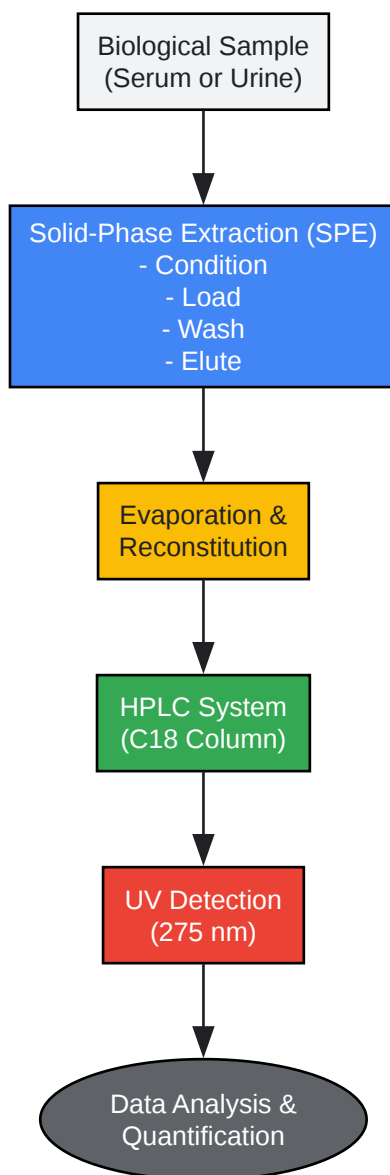
2. Chromatographic Separation:

- Objective: To separate trovafloxacin from other components in the prepared sample.
- Instrumentation & Conditions:
 - Column: C18 stationary phase.[17]

- Mobile Phase: A mixture of 0.04 M H₃PO₄, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent (e.g., in a ratio of 83:16.85:0.05:0.1, v/v), with the pH adjusted to 3.[17]
- Detection: UV absorbance at 275 nm.[17]
- Internal Standard: A methyl derivative of trovafloxacin is typically used for accurate quantification.[17]

3. Quantification:

- Objective: To determine the concentration of trovafloxacin in the sample.
- Protocol:
 - Generate a calibration curve using standards of known trovafloxacin concentrations.
 - The peak area ratio of trovafloxacin to the internal standard is plotted against concentration.
 - The concentration in unknown samples is determined by interpolation from this linear calibration curve. The method has shown linearity in the range of 0.1 to 20.0 µg/mL.[17]



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Workflow for the HPLC analysis of trovafloxacin.

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